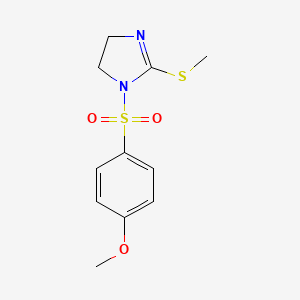
1-(4-Methoxyphenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole, also known by its chemical formula C17H17N3O5S2, is a versatile compound used in scientific research. Its unique structure enables it to be applied in various fields such as medicinal chemistry, materials science, and organic synthesis .
Scientific Research Applications
Antimicrobial Applications
A study demonstrated the synthesis and characterization of novel compounds with a focus on developing effective antimicrobial agents. These compounds, including derivatives similar to "1-(4-Methoxyphenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole," showed significant antibacterial activity against various bacterial strains, such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Notably, certain compounds exhibited enhanced effectiveness compared to others, highlighting the potential of these synthesized sulfones and sulfanyl derivatives in antimicrobial research (Patil et al., 2010).
Anti-ulcer and Enzyme Inhibition
Another aspect of scientific research involving similar compounds includes their evaluation for anti-ulcer activity and potential as enzyme inhibitors. For example, benzimidazole derivatives have been synthesized and tested for their anti-ulcer properties, indicating the versatility of these molecular frameworks in addressing different therapeutic areas (Madala, 2017). Moreover, compounds structurally related to "this compound" have been investigated for their role as H+/K+-ATPase inhibitors, demonstrating their potential in modulating gastric acid secretion through enzyme inhibition mechanisms (Ife et al., 1989).
Fuel Cell Applications
Research on sulfonated polyimides bearing benzimidazole groups for direct methanol fuel cell applications represents another innovative application. These studies illustrate the potential of incorporating benzimidazole and related compounds into polymer matrices to enhance proton conductivity and thermal stability, crucial for improving fuel cell performance (Chen et al., 2010).
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S2/c1-16-9-3-5-10(6-4-9)18(14,15)13-8-7-12-11(13)17-2/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXPVSCZQUAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
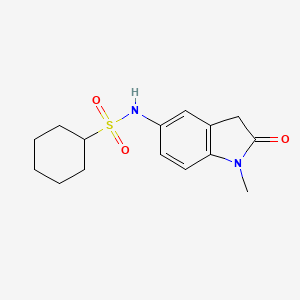
![Tert-butyl 3-[3-(azetidin-3-yl)propyl]piperidine-1-carboxylate](/img/structure/B2750165.png)
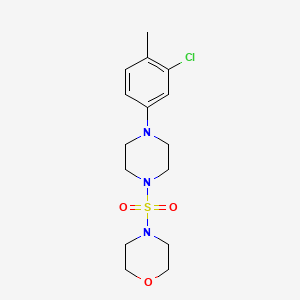

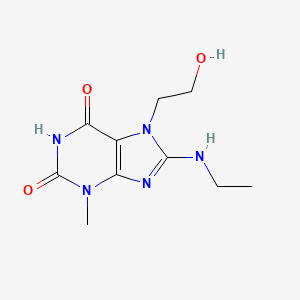
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2750170.png)
![2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2750174.png)
![N-[2-(2-Fluorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2750177.png)
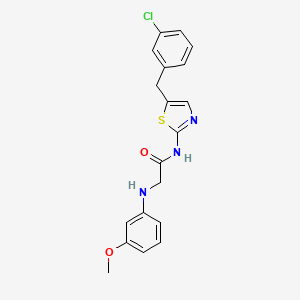
![3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750180.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2750181.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750182.png)
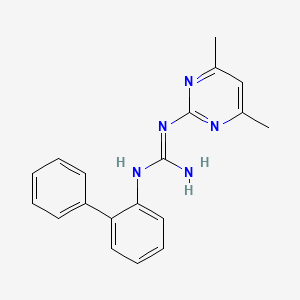
![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2750184.png)
